Product packaging for Siramesine fumarate(Cat. No.:)

Siramesine fumarate

Cat. No.: B163184
M. Wt: 570.6 g/mol
InChI Key: VONJQLKJOYOVBE-WLHGVMLRSA-N
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Description

Overview of Sigma Receptor Ligands in Modern Pharmacology

Sigma receptors, once erroneously classified as a subtype of opioid receptors, are now recognized as a unique class of proteins with two primary subtypes: sigma-1 (σ1) and sigma-2 (σ2). nih.govnih.gov These receptors are widely distributed throughout the central nervous system and peripheral tissues. mdpi.com The sigma-1 receptor has been cloned and is known to be a "ligand-regulated receptor chaperone" located in the endoplasmic reticulum, where it modulates intracellular calcium signaling and the activity of various ion channels and neurotransmitter systems. nih.govnih.govacs.org

The sigma-2 receptor, identified as the ER-resident transmembrane protein 97 (TMEM97), is also associated with the endoplasmic reticulum. acs.org Notably, sigma-2 receptors are found to be overexpressed in a variety of tumor cell lines, making them an attractive target for both cancer diagnostics and therapeutics. mdpi.comacs.org Ligands that bind to these receptors can elicit a range of cellular responses, and their study has opened new avenues in several therapeutic areas, including neurology and oncology. nih.govmdpi.com

Historical Development and Nomenclature of Siramesine (B1662463) (Lu 28-179) as a Research Compound

Siramesine, also known by its developmental code Lu 28-179, was originally synthesized and developed by the pharmaceutical company H. Lundbeck A/S. frontiersin.orgnih.govwikipedia.org Its initial development was aimed at treating anxiety and depression. wikipedia.orgtandfonline.comacs.org Despite showing potent anxiolytic-like effects in rodent models, clinical trials in humans did not demonstrate the required efficacy for these psychiatric disorders, leading to the discontinuation of its development for these indications. wikipedia.orgtandfonline.com

Chemically, siramesine is 1′-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4′-piperidine]. aacrjournals.org In research settings, it is often used as its fumarate (B1241708) or hydrochloride salt to improve solubility and handling. sigmaaldrich.comgoogle.com The high selectivity and affinity of siramesine for the sigma-2 receptor have made it a valuable tool compound for investigating the physiological and pathophysiological roles of this receptor. frontiersin.orgnih.gov

Current Research Focus and Academic Significance of Siramesine Fumarate Salt

The primary focus of current research on this compound salt has shifted significantly from its original psychiatric applications to its potential as an anti-cancer agent. tandfonline.combohrium.com This is largely due to the high expression of sigma-2 receptors in proliferating tumor cells and the ability of siramesine to induce cell death in various cancer cell lines. mdpi.comaacrjournals.org

Siramesine is a potent sigma-2 receptor agonist with a subnanomolar affinity (IC50 = 0.12 nM) and exhibits a 140-fold selectivity for sigma-2 receptors over sigma-1 receptors (IC50 = 17 nM). medchemexpress.commedchemexpress.com Its mechanism of action in inducing cell death is a subject of intensive investigation. Studies have shown that siramesine can trigger cell death through multiple pathways, including the destabilization of mitochondria and lysosomes. tandfonline.combohrium.comcaymanchem.com Research indicates that siramesine can induce apoptosis, characterized by caspase activation, loss of mitochondrial membrane potential, and cytochrome c release in some cell lines. bohrium.comnih.gov

Furthermore, siramesine has been identified as a lysosomotropic detergent, meaning it accumulates in lysosomes and can lead to their permeabilization, releasing cathepsins and inducing oxidative stress. tandfonline.comaacrjournals.orgnih.gov Some studies suggest that at high concentrations, siramesine rapidly induces mitochondrial membrane potential loss and cell death, while at lower concentrations, it may cause a slower cell death due to defects in intracellular trafficking and energy production. bohrium.com There is also evidence that siramesine can induce other forms of programmed cell death, such as ferroptosis, particularly when used in combination with other agents like lapatinib (B449). plos.orgnih.gov

The academic significance of this compound salt lies in its utility as a selective chemical probe to explore the function of the sigma-2 receptor and to elucidate novel mechanisms of cell death. Its ability to induce cell death independently of common apoptosis regulators like p53 and Bcl-2 makes it a compound of interest for developing new cancer therapies, especially for treatment-resistant cancers. aacrjournals.org

Detailed Research Findings

Table 1: Binding Affinity of Siramesine for Various Receptors

Receptor IC50 (nM)
Sigma-2 (σ2) 0.12 medchemexpress.commedchemexpress.com
Sigma-1 (σ1) 17 medchemexpress.commedchemexpress.com
5-HT1A 2000 - 21000 medchemexpress.commedchemexpress.com
Dopamine (B1211576) D2 800 medchemexpress.commedchemexpress.com
Alpha-1 Adrenergic 330 medchemexpress.commedchemexpress.com

Table 2: Effects of Siramesine on Cancer Cell Lines

Cell Line(s) Observed Effect Key Findings Citation(s)
HaCaT, Hsc-4, HeLa, MCF-7, SH-SY5Y, U-87MG Induction of cell death Siramesine induces cell death at concentrations of 20-50μM within 8 hours. bohrium.commedchemexpress.com
HaCaT, U-87MG Caspase activation Activates caspases at concentrations of 0-40 μM over 2-48 hours. medchemexpress.com
HaCaT Apoptosis Induces apoptosis at high concentrations, accompanied by loss of mitochondrial membrane potential, cytochrome c release, and cardiolipin (B10847521) peroxidation. bohrium.com
MCF-7 Lysosomal leakage and autophagy Acts as a lysosomotropic detergent, inducing a rise in lysosomal pH followed by leakage. Also triggers accumulation of autophagosomes. tandfonline.comnih.gov
Breast Cancer Cells (MDA MB 231, SKBR3) Ferroptosis and autophagy In combination with lapatinib, initially induces ferroptosis, which then shifts to autophagy-induced cell death after 24 hours. plos.orgnih.gov
WEHI-S, MCF-7 Caspase-independent cell death Induces programmed cell death independent of p53 and Bcl-2, involving reactive oxygen species and lysosomal membrane permeabilization. aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H35FN2O5 B163184 Siramesine fumarate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJQLKJOYOVBE-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Profile and Receptor Interactions of Siramesine Fumarate Salt

Siramesine's interaction with various receptors, particularly its high affinity and selectivity for the sigma-2 receptor, forms the cornerstone of its pharmacological identity.

Sigma-2 Receptor Agonism and Selectivity

Siramesine (B1662463) is distinguished by its potent agonism at the sigma-2 receptor. selleck.co.jp

Research has consistently demonstrated that siramesine binds to sigma-2 receptors with subnanomolar affinity. Studies have reported an IC50 value, the concentration of a drug that inhibits a specific biological or biochemical function by 50%, as low as 0.12 nM for the sigma-2 receptor. medchemexpress.commedchemexpress.com Other reported IC50 values include 0.19 nM and 0.2 nM. caymanchem.comfocusbiomolecules.com The equilibrium dissociation constant (Kd), another measure of binding affinity, has been reported to be in the subnanomolar range as well, with values such as 0.12 nM. nih.govacs.org Some studies have reported Kd values of 1.1±0.2 nM in human cortical homogenates and 2.2±0.4 nM in rat brain homogenates. biocrick.com

A key feature of siramesine's pharmacological profile is its high selectivity for the sigma-2 receptor over the sigma-1 receptor subtype. Reports indicate a selectivity ratio of approximately 140-fold, with an IC50 of 17 nM for the sigma-1 receptor. medchemexpress.commedchemexpress.commedchemexpress.com This significant difference in binding affinity underscores the compound's specificity. aacrjournals.org However, it is worth noting that some studies have reported different selectivity profiles. rsc.org

Binding Affinities to Other Neurotransmitter Receptors (e.g., 5-HT, Dopamine (B1211576), Alpha-adrenergic)

Research has shown that siramesine exhibits measurable, though considerably lower, affinity for several other receptors, including serotonin (B10506) (5-HT), dopamine, and alpha-adrenergic receptors. harvard.edu For instance, the IC50 values for its binding to the 5-HT1A, dopamine D2, and alpha-1 adrenergic receptors have been reported to be 2000 nM, 800 nM, and 330 nM, respectively. medchemexpress.com Another study noted an IC50 for a 5-HT receptor at 21000 nM. medchemexpress.com The blockade of 5-HT2A and α2-adrenergic receptors can influence dopamine and serotonin release in the prefrontal cortex. nih.gov

Interactive Table: Binding Affinities of Siramesine

Receptor IC50 (nM) Ki (nM)
Sigma-2 (σ2) 0.12 medchemexpress.com, 0.19 caymanchem.comapexbt.com, 0.2 focusbiomolecules.com 0.12 nih.gov, 12.6 upenn.edu
Sigma-1 (σ1) 17 medchemexpress.comcaymanchem.comfocusbiomolecules.commedchemexpress.com 17 nih.gov, 12.6 upenn.edu
5-HT1A 2000 medchemexpress.com, 21000 medchemexpress.com
Dopamine D2 800 medchemexpress.com
Alpha-1 Adrenergic (α1) 330 medchemexpress.com

Central Nervous System Penetration Capabilities

The ability of a compound to cross the blood-brain barrier is a critical factor in its potential as a therapeutic agent for central nervous system disorders.

Blood-Brain Barrier Permeability

Initial evaluations of siramesine have indicated its ability to penetrate the blood-brain barrier. researchgate.net This is a crucial characteristic for any compound intended to have effects within the central nervous system. The permeability of the blood-brain barrier can be influenced by various factors, including the properties of the compound itself and the physiological state of the barrier. nih.govthno.org

Elucidation of Molecular and Cellular Mechanisms of Action

Induction of Programmed Cell Death Pathways

Siramesine (B1662463) triggers programmed cell death through a multifaceted approach that involves several key organelles and signaling cascades.

Lysosomal Membrane Permeabilization and Subsequent Cellular Events

One of the initial and critical events in siramesine-induced cell death is the destabilization of lysosomal membranes. caymanchem.comtandfonline.com Siramesine, as a lysosomotropic agent, accumulates within lysosomes, leading to an increase in lysosomal pH and subsequent lysosomal membrane permeabilization (LMP). tandfonline.commdpi.com This disruption of the lysosomal membrane allows for the leakage of cathepsins and other hydrolytic enzymes from the lysosomal lumen into the cytosol. rsc.org

The release of these enzymes into the cytoplasm is a key trigger for downstream cell death events. mdpi.com However, there is some conflicting evidence regarding the universality of this mechanism. While some studies report LMP and subsequent cathepsin release as a primary event, others suggest that in certain cell lines and at higher concentrations, siramesine can induce cell death without significant lysosomal leakage. nih.govbohrium.com Instead, a rapid increase in lysosomal pH is observed, which can still impair lysosomal function. nih.govbohrium.com

Cell LineEffect of Siramesine on LysosomesReference
MCF-7, WEHI-SInduces lysosomal leakage and cathepsin-mediated cell death. nih.gov
Prostate Cancer CellsEffective at inducing LMP and subsequent cell death. mdpi.com
HaCaT, U-87MGIncreases lysosomal pH without causing significant LMP or cathepsin release. nih.govbohrium.com

Mitochondrial Destabilization and Bioenergetic Dysfunction

Mitochondria are also central players in the cell death pathways activated by siramesine. The compound has been shown to induce mitochondrial destabilization, leading to a loss of mitochondrial membrane potential (MMP), cardiolipin (B10847521) peroxidation, and the release of cytochrome c in some cell types. nih.govbohrium.com This mitochondrial dysfunction disrupts cellular bioenergetics and can trigger apoptotic signaling cascades. nih.govbohrium.com

Interestingly, the role of mitochondria may be cell-type dependent. For instance, in HaCaT cells, siramesine treatment leads to a rapid loss of MMP and other classic apoptotic hallmarks. nih.govbohrium.com In contrast, while U-87MG cells also experience a loss of MMP, other apoptotic features are less prominent. nih.govbohrium.com Furthermore, some studies suggest that siramesine-induced cell death can occur independently of mitochondrial membrane permeabilization, as evidenced by the lack of cytochrome c release in MCF-7 cells and the failure of the anti-apoptotic protein Bcl-2 to prevent cell death. aacrjournals.org

Generation of Reactive Oxygen Species and Oxidative Stress Responses

A significant consequence of both lysosomal and mitochondrial dysfunction induced by siramesine is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. aacrjournals.orgnih.gov Siramesine treatment leads to increased levels of cellular ROS, including lipid peroxidation. aacrjournals.orgmdpi.com This oxidative stress contributes significantly to the observed cytotoxicity. aacrjournals.org

The importance of oxidative stress in siramesine's mechanism is highlighted by the fact that lipid-soluble antioxidants, such as α-tocopherol and γ-tocopherol, can effectively inhibit siramesine-induced cell death. aacrjournals.orgnih.gov In contrast, hydrophilic antioxidants often fail to provide the same protective effect. aacrjournals.orgaacrjournals.org This suggests that the damaging ROS are likely generated within or in close proximity to cellular membranes. The combination of siramesine with lapatinib (B449) has been shown to increase mitochondrial ROS. plos.org

Caspase-Dependent and Caspase-Independent Cell Death Modalities

Siramesine can induce cell death through both caspase-dependent and caspase-independent pathways, with the specific modality often varying between different cell lines and experimental conditions. nih.gov

In many cancer cell lines, siramesine triggers a form of programmed cell death that is independent of caspases, the key executioner enzymes of apoptosis. aacrjournals.orgnih.gov This is particularly relevant for cancers that have developed resistance to traditional apoptosis-inducing therapies. aacrjournals.orgnih.gov In these cases, cell death proceeds despite the presence of caspase inhibitors and is not affected by the status of p53 or the expression of the anti-apoptotic protein Bcl-2. aacrjournals.orgcapes.gov.br

However, in other cell types, such as HaCaT cells, siramesine treatment is accompanied by caspase activation. nih.govbohrium.com The involvement of caspases can also be concentration-dependent. nih.gov This variability underscores the adaptability of siramesine's mechanism to the specific molecular context of the target cell.

Cell Death ModalityKey FeaturesCell Line ExamplesReference
Caspase-IndependentUnaffected by caspase inhibitors, p53 status, or Bcl-2 expression. Often involves lysosomal leakage and oxidative stress.Immortalized and transformed cells of various origins. aacrjournals.orgnih.gov
Caspase-DependentCharacterized by the activation of caspases.HaCaT cells. nih.govbohrium.com
Cathepsin-DependentInhibited by cathepsin B inhibitors.U87 glioma cells. nih.gov

Activation of Ferroptosis Pathways

Recent research has identified ferroptosis as another cell death pathway activated by siramesine, particularly when used in combination with other agents like the tyrosine kinase inhibitor lapatinib. plos.orgnih.gov Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid ROS. plos.orgnih.gov

The combination of siramesine and lapatinib has been shown to synergistically induce ferroptosis in breast cancer cells. nih.govnih.gov This process is marked by an increase in intracellular iron levels and ROS generation, which can be mitigated by iron chelators like deferoxamine (B1203445) and ROS scavengers. plos.orgnih.gov Studies have shown that this drug combination leads to an initial phase of ferroptosis, which may later transition to autophagy-induced cell death. plos.orgnih.gov The induction of ferroptosis appears to be linked to alterations in iron-regulating proteins, such as an increase in transferrin and a decrease in ferroportin-1. nih.gov

Modulation of Intracellular Organelle Dynamics

Siramesine's interaction with acidic vesicles like endosomes and lysosomes leads to a rapid increase in their internal pH. nih.gov This alteration in pH can disrupt the normal function of these organelles, including the endocytic pathway and intracellular trafficking. researchgate.net This disruption of organelle function can lead to a general metabolic and energy imbalance, contributing to cell death, especially at lower concentrations of siramesine over longer exposure times. nih.govresearchgate.net

Furthermore, siramesine has been observed to affect the Golgi apparatus. bohrium.com In microglia cells, siramesine has been shown to promote calcium flux from both the endoplasmic reticulum and the extracellular space into the cytosol. biorxiv.org The modulation of intracellular calcium levels is a critical aspect of cellular signaling and can influence a wide range of cellular processes.

The compound can also induce autophagy, the process of cellular self-digestion. tandfonline.com However, the accumulation of autophagosomes seen with siramesine treatment is thought to be a result of both the activation of autophagy signaling and a decrease in the turnover of autophagosomes, likely due to the impairment of lysosomal function. tandfonline.com In some contexts, this induced autophagy appears to be a cytoprotective response. tandfonline.com

Interactions with Key Cellular Signaling Cascades and Proteins

The mechanism of action of siramesine extends to its interaction with crucial cellular signaling pathways that govern cell survival and death. Its effects on key proteins within these cascades, particularly those involved in apoptosis and tumor suppression, have been a subject of investigation.

A significant finding in the study of siramesine's cytotoxic effects is its ability to bypass the protective mechanisms of certain anti-apoptotic proteins. Research has demonstrated that siramesine effectively induces cell death in tumor cells, even those that have been engineered to overexpress the anti-apoptotic protein Bcl-2. google.comnih.gov This suggests that the cell death pathway initiated by siramesine is not inhibited by Bcl-2, a protein that typically functions to prevent apoptosis by preserving mitochondrial integrity. google.com The insensitivity of siramesine-induced cell death to the anti-apoptotic effects of Bcl-2 indicates that its mechanism is distinct from many conventional chemotherapeutic agents that rely on the intrinsic apoptotic pathway, which Bcl-2 can block. nih.govnih.gov

Siramesine's mode of inducing cell death appears to be independent of the p53 tumor suppressor pathway. google.comnih.gov Studies have shown that siramesine does not activate p53 to initiate cell death. google.com Furthermore, its efficacy is not diminished in cells that lack wild-type p53, a common characteristic of many cancer cells which often makes them resistant to therapies that rely on a functional p53-dependent death pathway. google.comnih.gov This independence from the p53 pathway is a notable feature, suggesting that siramesine could be effective against a broad range of tumors, including those with compromised p53 function. google.com

Pathway ComponentEffect of SiramesineImplicationSource
Bcl-2 Cell death is not inhibited by Bcl-2 overexpression.Bypasses a key anti-apoptotic defense mechanism. google.comnih.govnih.gov
p53 Does not activate the p53-dependent death pathway; effective in p53-deficient cells.Potential efficacy in tumors with p53 mutations. google.comnih.govnih.gov

Effects on Anti-Apoptotic Protein Expression (e.g., Bcl-2)

Investigation of Putative Multiple Molecular Targets Beyond Sigma-2 Receptors

While siramesine is characterized as a high-affinity sigma-2 (σ2) receptor agonist, a growing body of evidence suggests that its mechanism of action is not exclusively mediated by this receptor. bohrium.comnih.govbiocrick.com It is increasingly likely that siramesine interacts with multiple molecular targets within the cell, contributing to its complex biological activity. bohrium.comresearchgate.net

At concentrations below 15 μM, siramesine induces a slower form of cell death that appears to stem from a general disruption of cellular homeostasis, including defects in the endocytic pathway, intracellular trafficking, and energy production. bohrium.comnih.govbiocrick.com At higher concentrations (above 20 μM), the effects are more acute and lead to rapid cell death. bohrium.comnih.govbiocrick.com

Key non-sigma-2 receptor interactions and effects include:

Mitochondrial Destabilization : A primary mechanism of siramesine-induced cell death is the destabilization of mitochondria. bohrium.comnih.gov This is characterized by a rapid loss of the mitochondrial membrane potential (MMP), peroxidation of cardiolipin, and the release of cytochrome c into the cytosol, which are hallmarks of mitochondrial-mediated cell death. bohrium.comnih.govbiocrick.com

Interaction with Acidic Vesicles : Siramesine affects acidic organelles like lysosomes. bohrium.comnih.gov It causes a rapid increase in the pH of lysosomes, which impairs the function of degradative enzymes such as cathepsins. bohrium.comnih.gov However, this does not typically lead to lysosomal membrane permeabilization (LMP) or the release of these enzymes into the cytosol. bohrium.comnih.gov

Interaction with Phospholipids : Research indicates that siramesine can directly interact with phospholipids, which may contribute to its ability to destabilize cellular membranes. bohrium.com

Inhibition of mTORC1 : Siramesine has been reported to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and autophagy. researchgate.net

Off-Target Receptor Binding : While it has a very high affinity for the sigma-2 receptor, siramesine also exhibits binding affinity for other receptors, albeit at much lower levels. medchemexpress.com These include the sigma-1 receptor, serotonin (B10506) 5-HT1A receptors, dopamine (B1211576) D2 receptors, and alpha-1 adrenergic receptors. medchemexpress.com

The multifaceted nature of siramesine's interactions suggests that its anticancer effects are the result of a coordinated assault on several cellular processes rather than the modulation of a single target. bohrium.com

Putative Target / EffectObserved Cellular ConsequenceSource
Mitochondria Rapid loss of membrane potential, cytochrome c release, cardiolipin peroxidation. bohrium.comnih.govbiocrick.com
Lysosomes Increased internal pH, reduced degradative capacity. bohrium.comnih.gov
Phospholipids Direct interaction, potentially leading to membrane destabilization. bohrium.com
mTORC1 Pathway Inhibition, impacting cell growth and autophagy regulation. researchgate.net
Other Receptors Low-affinity binding to sigma-1, 5-HT1A, D2, and alpha-1 receptors. medchemexpress.com

Preclinical Therapeutic Potential of Siramesine Fumarate Salt

Neuropharmacological Investigations

The neuropharmacological profile of siramesine (B1662463) has been explored in several preclinical models, revealing its influence on emotional responses and brain reward pathways.

Preclinical studies have demonstrated that siramesine possesses anxiolytic-like properties. jpp.krakow.pl In rodent models, its efficacy was observed in various established behavioral tests, including the black-and-white two-compartment box test in both mice and rats, the social interaction test in rats, and the Vogel conflict test. jpp.krakow.pl Though originally developed for anxiety, further clinical development for this indication was halted for marketing reasons. researchgate.net

Research indicates that the sigma-2 receptor system may be a viable target for treating drug addiction. researchgate.netdiva-portal.org The brain's reward system, a network central to addiction, involves structures like the ventral tegmental area (VTA) and the nucleus accumbens (NAc), which are heavily influenced by neurotransmitters such as dopamine (B1211576) and glutamate (B1630785). nih.govnih.govupenn.edu Siramesine has been shown to modulate this circuitry, affecting behaviors associated with psychostimulant addiction. diva-portal.orgnih.gov

Neuroplasticity and learning mechanisms are considered integral to the development of psychostimulant-induced sensitization and addiction. nih.gov In preclinical models, siramesine has shown a significant ability to interfere with these processes. diva-portal.orgnih.gov

Studies using a conditioned place preference (CPP) model in mice found that siramesine significantly attenuated both the acquisition and expression of cocaine-induced CPP. researchgate.netdiva-portal.orgnih.gov Furthermore, it was shown to completely block cocaine-primed reinstatement of this behavior, suggesting a potential role in preventing relapse. researchgate.netdiva-portal.org In addition to its effects on reinforced learning, siramesine also decreased the acute locomotor responses stimulated by cocaine. researchgate.netdiva-portal.org

Table 1: Effect of Siramesine on Cocaine-Induced Conditioned Place Preference (CPP) in Mice This table is interactive. You can sort and filter the data.

Experimental Phase Outcome Measured Effect of Siramesine Supporting Evidence
Acquisition Cocaine-associated place preference Significantly attenuated researchgate.net, nih.gov, diva-portal.org
Expression Cocaine-associated place preference Significantly attenuated researchgate.net, nih.gov, diva-portal.org
Reinstatement Cocaine-primed reinstatement Completely blocked researchgate.net, nih.gov, diva-portal.org

| Locomotion | Acute cocaine-induced hyperlocomotion | Decreased locomotor response | researchgate.net, frontiersin.org |

Siramesine's impact on addiction-related behaviors appears to be mediated by its influence on key neurotransmitter systems in the striatum, a brain region critical for reward and motivated behaviors. researchgate.netdiva-portal.orgfrontiersin.org

Electrophysiological studies have provided direct evidence of siramesine's effect on glutamatergic transmission. researchgate.netdiva-portal.org Whole-cell voltage clamp recordings from neurons in the nucleus accumbens (NAc) revealed that siramesine decreases the presynaptic release probability of glutamate. researchgate.netnih.gov This was demonstrated by a significant decrease in the frequency of spontaneous excitatory postsynaptic currents (EPSCs) and an increase in the paired-pulse ratio, without affecting the amplitude of spontaneous EPSCs. researchgate.net This suggests that activating σ2 receptors can negatively control glutamate release from cortical inputs into the NAc. diva-portal.org

In addition to its effects on glutamate, siramesine also modulates the dopaminergic system. researchgate.netdiva-portal.org Using in vivo microdialysis in freely moving mice, researchers demonstrated that siramesine significantly decreased the release of dopamine in the striatum that is typically evoked by cocaine. researchgate.netdiva-portal.orgnih.govresearchgate.net

Table 2: Summary of Siramesine's Effects on Neurotransmission in the Striatum This table is interactive. You can sort and filter the data.

Neurotransmitter System Method Key Finding Implication
Glutamatergic Whole-cell voltage clamp recordings in NAc neurons Decreased presynaptic release probability of glutamate. researchgate.netnih.gov Reduced excitatory input to a key reward center. diva-portal.org

| Dopaminergic | In vivo microdialysis in the striatum | Significantly decreased cocaine-evoked dopamine release. researchgate.netdiva-portal.orgresearchgate.net | Attenuated the primary rewarding signal of cocaine. diva-portal.org |

Demyelinating diseases like multiple sclerosis involve the loss of myelin sheaths, leading to neurodegeneration. frontiersin.orgbiorxiv.org Preclinical research often uses toxin-induced models, such as those employing cuprizone (B1210641) or lysolecithin, to study the processes of demyelination and subsequent remyelination. nih.govresearchgate.net In this context, the potential of siramesine to promote repair was investigated. However, a study evaluating its effect on remyelination concluded that siramesine did not improve this regenerative process. scispace.com

Modulation of Brain Reward Circuitry and Addiction Behavior

Impact on Psychostimulant-Reinforced Learning and Memory

Anticancer Activity in Preclinical Settings

Beyond its neuropharmacological profile, siramesine has demonstrated potent anticancer activity in numerous preclinical studies. pharmatimes.comtandfonline.com Its efficacy has been observed in vitro across a wide variety of cancer cell lines and in vivo in animal xenograft models. tandfonline.comnih.gov

The primary mechanism of siramesine-induced cancer cell death involves the destabilization of lysosomes. tandfonline.comnih.gov As a lysosomotropic agent, siramesine, an amphiphilic amine, rapidly accumulates within the acidic environment of lysosomes. tandfonline.com This accumulation leads to a rapid increase in lysosomal pH, dysfunction, and ultimately, permeabilization of the lysosomal membrane. tandfonline.com The resulting leakage releases lysosomal proteases, such as cathepsins, into the cytosol, which then triggers cell death. nih.govaacrjournals.org

Notably, this cell death pathway is often independent of caspases and the p53 tumor suppressor protein, and it is not inhibited by the anti-apoptotic protein Bcl-2. tandfonline.comnih.govaacrjournals.org This suggests siramesine could be effective against cancers that have developed resistance to conventional therapies that rely on these pathways. aacrjournals.org In some cell lines, siramesine-induced cell death is also associated with the generation of reactive oxygen species (ROS). aacrjournals.orgmdpi.com Studies have also shown that siramesine can act synergistically when combined with other chemotherapeutic drugs, such as vincristine (B1662923) and lapatinib (B449). nih.govmdpi.commdpi.com

Table 3: Preclinical Anticancer Activity of Siramesine This table is interactive. You can sort and filter the data.

Cancer Type Model Key Findings Supporting Evidence
Glioblastoma Cell lines Induced cathepsin- and caspase-associated cell death. nih.gov
Breast Cancer Cell lines (e.g., MCF-7), Xenografts Induced caspase-independent, cathepsin-mediated cell death; showed anti-tumor effect in vivo. nih.gov, tandfonline.com, aacrjournals.org
Prostate Cancer Cell lines (e.g., PC3) Induced lysosome membrane permeabilization and ROS production; synergistic with lapatinib. mdpi.com
Lung Cancer Cell lines Sensitive to siramesine-induced cell death. nih.gov, tandfonline.com
Cervical Cancer Cell lines Sensitive to siramesine-induced cell death. nih.gov, tandfonline.com
Fibrosarcoma Cell lines (e.g., WEHI-S), Xenografts Showed potent anti-tumor activity in vivo. tandfonline.com

| Leukemia | Cell lines | Selectively killed leukemic cells compared to healthy B-cells. | mdpi.com |

In Vitro Cytotoxicity Across Diverse Cancer Cell Lines

Siramesine has demonstrated broad-spectrum cytotoxic activity against numerous human cancer cell lines in laboratory settings. Its ability to induce cell death has been consistently observed across cells of various origins, including epithelial, glial, and neuronal cancers. mdpi.comnih.gov The primary mechanism often involves the destabilization of acidic organelles like lysosomes, leading to the release of cathepsins and subsequent cell death pathways. tandfonline.comnih.gov

Research has established siramesine's effectiveness in inducing cell death in several epithelial-derived cell lines. Studies involving human immortalized keratinocytes (HaCaT), cervical carcinoma (HeLa), breast carcinoma (MCF-7), and tongue squamous carcinoma (Hsc-4) have shown significant cytotoxicity. nih.gov In these cell lines, concentrations in the range of 20–30 μM were sufficient to cause substantial cell death within 8 hours of exposure. nih.gov

In MCF-7 breast cancer cells, siramesine has been identified as a lysosomotropic detergent that causes a rapid increase in lysosomal pH, followed by lysosomal leakage and cathepsin-dependent cell death. tandfonline.com One study determined the half-maximal inhibitory concentration (IC50) for siramesine in MCF-7 cells to be 2.72 µg/mL after 24 hours and 3.32 µg/mL after 48 hours. nih.gov Another investigation reported an IC50 value of 13 μM in MCF-7 cells after a 48-hour incubation. medchemexpress.com In HaCaT cells, high concentrations of siramesine were observed to induce apoptosis, characterized by caspase activation and the formation of apoptotic bodies. nih.gov

Cell LineCancer TypeKey FindingsReference
HaCaTImmortalized KeratinocytesSignificant cell death at 20-30 μM within 8 hours; induction of apoptosis at higher concentrations. nih.gov
HeLaCervical CarcinomaSignificant cell death at 20-30 μM within 8 hours. nih.gov
MCF-7Breast CarcinomaInduces cathepsin-dependent cell death; IC50 values reported as 2.72 µg/mL (24h) and 13 μM (48h). tandfonline.comnih.govmedchemexpress.com
Hsc-4Tongue Squamous CarcinomaSignificant cell death at 20-30 μM within 8 hours. nih.gov

Siramesine's cytotoxic effects extend to cancers of the central nervous system. In vitro studies on human glioblastoma-astrocytoma cells (U-87MG) and neuroblastoma cells (SH-SY5Y) have confirmed their susceptibility. nih.gov Similar to epithelial lines, a concentration range of 20–30 μM of siramesine induced significant cell death within 8 hours. nih.gov

While siramesine was effective against these cell lines, the specific cell death mechanisms appeared to differ. For instance, in U-87MG cells, siramesine treatment led to a rapid loss of mitochondrial membrane potential, but many other hallmarks of apoptosis were not prominent, contrasting with observations in HaCaT cells. bohrium.comnih.gov Further studies on standard human glioma cell lines, including U87, found that they were sensitive to siramesine, which appeared to compromise the lysosomal membranes. researchgate.net

Cell LineCancer TypeKey FindingsReference
U-87MGGlioblastoma-AstrocytomaSignificant cell death at 20-30 μM within 8 hours; characterized by rapid loss of mitochondrial membrane potential. bohrium.comnih.gov
SH-SY5YNeuroblastomaSignificant cell death at 20-30 μM within 8 hours. nih.gov

A critical aspect of siramesine's preclinical profile is its enhanced efficacy against cells that have undergone oncogenic transformation. google.comaacrjournals.org Studies using murine embryonic fibroblasts (NIH3T3) have shown that transformation with activated oncogenes, such as c-src or v-Ha-ras, significantly sensitizes the cells to siramesine-induced cytotoxicity. nih.govaacrjournals.orgresearchgate.net This suggests a degree of selectivity for cancer cells over their non-transformed counterparts. google.com

The IC50 values for siramesine were significantly lower in v-Ha-ras–transformed (7.3 μM) and c-src–transformed (6.4 μM) cells compared to control vector-transduced cells (9.4 μM). aacrjournals.org This increased sensitivity is linked to oncogene-induced changes in lysosomes. Transformation can lead to a decrease in the levels of lysosome-associated membrane proteins (LAMP-1 and LAMP-2), which in turn sensitizes cells to lysosome-destabilizing drugs like siramesine. aacrjournals.orgnih.gov Knocking down either LAMP-1 or LAMP-2 was sufficient to increase sensitivity to siramesine-induced cell death. aacrjournals.orgnih.gov

Investigations in Glioblastoma and Neuroblastoma Cell Lines (e.g., U-87MG, SH-SY5Y)

In Vivo Antitumorigenic Effects in Murine Models

The promising in vitro results have been corroborated by in vivo studies, where siramesine demonstrated significant antitumorigenic effects in various mouse models of cancer. nih.gov

In orthotopic breast cancer models, where human cancer cells are implanted into the corresponding organ of the mouse (the mammary fat pad), siramesine has shown notable efficacy. nih.gov Oral administration of well-tolerated doses of siramesine resulted in a significant antitumorigenic effect, inhibiting tumor growth. nih.govresearchgate.netacs.org These findings underscore the potential of siramesine as a systemically administered agent for breast cancer treatment.

Similar positive outcomes have been observed in subcutaneous fibrosarcoma models. nih.gov In these models, cancer cells are injected under the skin of mice to form tumors. Oral administration of siramesine led to a significant reduction in tumor development. nih.govresearchgate.netacs.org This effect in both fibrosarcoma and breast cancer models highlights siramesine's potential broad applicability and its ability to effectively induce cell death in established tumors in a living organism. nih.govaacrjournals.org

Glioblastoma Xenograft Models (Efficacy and Limitations)

Siramesine, a sigma-2 (σ2) receptor ligand, has demonstrated notable antitumor effects in various preclinical cancer models, including those for glioblastoma. In vitro studies have consistently shown that siramesine can effectively kill standard glioma cell lines. nih.govnih.gov This cytotoxic activity is linked to its ability to compromise the lysosomal membrane. nih.govnih.gov Furthermore, siramesine has been observed to induce tumor cell death and reduce the formation of secondary spheroids in patient-derived glioblastoma cultures, which are enriched with tumor-initiating stem-like cells. nih.gov In a flat surface migration assay, siramesine not only caused tumor cell death but also inhibited the migration of glioblastoma cells. nih.gov

However, the translation of these promising in vitro results into in vivo efficacy in glioblastoma xenograft models has been met with significant limitations. In an orthotopic mouse glioblastoma model, siramesine did not demonstrate a significant antitumor effect. nih.govnih.gov This lack of efficacy was also observed in a more complex organotypic three-dimensional spheroid-brain slice culture model, which aims to better mimic the tumor microenvironment. nih.govnih.gov The reasons for this discrepancy between in vitro and in vivo results are not yet fully understood. It is hypothesized that the brain tissue itself may limit the concentration of siramesine that can reach the tumor cells, or that the invasive phenotype of glioblastoma cells within the brain microenvironment confers resistance to the drug. nih.gov

While siramesine on its own has shown limited success in glioblastoma xenograft models, its potential in other cancer xenograft models has been more promising. For instance, oral administration of siramesine has been shown to have a significant antitumorigenic effect in orthotopic breast cancer and subcutaneous fibrosarcoma models in mice. aacrjournals.orgresearchgate.net

Synergistic Antitumor Effects with Established Chemotherapeutic Agents

Recognizing the limitations of monotherapy, research has explored the potential of siramesine to enhance the efficacy of existing anticancer drugs. These combination approaches have yielded promising results, suggesting that siramesine could play a valuable role in sensitizing cancer cells to conventional treatments.

Combinatorial Approaches with DNA-Damaging Agents (e.g., Etoposide (B1684455), Doxorubicin)

There is evidence to suggest a synergistic effect when siramesine is combined with DNA-damaging agents. A patent for the use of siramesine in cancer treatment reports a significant synergistic effect in inducing cell death in WEHI-S cells when combined with etoposide and doxorubicin (B1662922). google.com This patent also describes a combinational effect of siramesine and etoposide in an in vivo tumor xenograft model. google.com While some studies on MCF-7 breast cancer cells did not observe an increase in cytotoxicity when combining siramesine with cisplatin (B142131) or etoposide, other research highlights the potential of topoisomerase II poisons like etoposide and doxorubicin in treating glioblastoma, although their effectiveness is often limited by poor blood-brain barrier penetration. aacrjournals.orgfrontiersin.orgnih.gov The co-administration of these agents with strategies to disrupt the blood-brain barrier, or in combination with sensitizing agents like siramesine, could represent a viable therapeutic strategy. nih.govnih.gov

Combinations with Kinase Inhibitors (e.g., Lapatinib)

A significant area of investigation has been the combination of siramesine with kinase inhibitors, particularly the dual tyrosine kinase inhibitor lapatinib. This combination has been shown to synergistically induce a form of iron-dependent cell death called ferroptosis in glioblastoma and lung adenocarcinoma cells. aacrjournals.orgnih.govcambridge.org The mechanism involves the disruption of lysosomes by siramesine, leading to an increase in reactive iron levels, and the inhibition of tyrosine kinases by lapatinib. nih.gov This synergistic cell death in glioma cells is characterized by an increase in intracellular iron, reactive oxygen species (ROS), and lipid peroxidation. aacrjournals.orgnih.gov The effect can be blocked by ferroptosis inhibitors, confirming the mechanism of cell death. aacrjournals.orgcambridge.org This combination has also been found to be effective in prostate cancer cells. bac-lac.gc.camdpi.com Interestingly, the single-agent activity of lapatinib in some cancers has been limited, highlighting the potential of combination therapies to unlock its therapeutic potential. mdpi.com

Interactions with Other Antineoplastic Compounds (e.g., Staurosporin, Vincristine, Tamoxifen)

Siramesine has demonstrated synergistic effects with a variety of other anticancer agents. A patent application has reported a synergistic effect with staurosporine in inducing cell death. google.com

The combination of siramesine with the microtubule-destabilizing agent vincristine has shown strong synergistic cytotoxicity in vitro. aacrjournals.orgnih.gov This is particularly noteworthy as the combination was effective in triggering massive cell death in MCF-7 breast cancer cells that are relatively resistant to vincristine alone. aacrjournals.orgnih.gov This synergistic effect was also observed in an orthotopic breast cancer xenograft model in mice, where the combination of suboptimal doses of vincristine and siramesine was significantly more potent than either drug alone and resulted in the inhibition of tumor growth. aacrjournals.org The proposed mechanism involves vincristine-induced changes in the lysosomal compartment, which sensitizes the cells to the lysosome-destabilizing effects of siramesine. nih.gov

A synergistic effect has also been noted between siramesine and tamoxifen in inducing cell death in WEHI-S cells, as mentioned in a patent. google.com Tamoxifen, an antiestrogen (B12405530) compound, has been investigated for the treatment of high-grade gliomas, although its efficacy as a single agent in recurrent disease is modest. virtualtrials.orgscholars.direct The potential for synergistic combinations with drugs like siramesine could enhance its therapeutic utility in this challenging cancer.

Advanced Methodologies in Siramesine Fumarate Salt Research

In Vitro Cellular and Biochemical Assays

The cytotoxic and anti-proliferative effects of siramesine (B1662463) are foundational to its characterization as a potential anti-cancer agent. Researchers utilize various assays to quantify these effects across a spectrum of cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay is commonly used to assess cell viability, measuring the metabolic activity of cells, which typically correlates with the number of viable cells. aacrjournals.orgresearchgate.net Studies have shown that siramesine exhibits significantly stronger anti-proliferative effects on WEHI-S murine fibrosarcoma and MCF-7 human breast cancer cells than other sigma receptor ligands like haloperidol (B65202) and (+)-pentazocine. aacrjournals.org The half-maximal inhibitory concentration (IC50) for siramesine across various cancer cell lines is consistently in the low micromolar range, highlighting its potency. aacrjournals.orgresearchgate.net

Another method, the lactate (B86563) dehydrogenase (LDH) release assay, measures cytotoxicity by quantifying the amount of LDH released from cells with compromised plasma membranes. aacrjournals.org In WEHI-S cells, siramesine induced a time- and dose-dependent increase in LDH release, indicating direct damage to the cell membrane. aacrjournals.org Similarly, in glioblastoma cell lines such as U87, T98G, and A172, siramesine treatment resulted in increased LDH release, though at slightly higher concentrations than those observed in proliferation assays like the WST-1 assay. nih.gov The compound's efficacy has been demonstrated in a wide array of cell lines, including those derived from breast, lung, cervix, and prostate cancers. nih.gov

Table 1: IC50 Values of Siramesine in Various Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 (μM)Reference
WEHI-SMurine Fibrosarcoma45 h1.8 aacrjournals.org
MCF-7Human Breast Cancer45 h5.3 aacrjournals.org
L929Murine Fibrosarcoma45 h2.1 aacrjournals.org
U-87MGHuman Glioblastoma24 h12.6 nih.gov
A172Human Glioblastoma24 h13.6 nih.gov
T98GHuman Glioblastoma24 h19.3 nih.gov

To further characterize the mode of cell death induced by siramesine, researchers employ quantitative assays that distinguish between different death modalities like apoptosis and necrosis. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) co-staining is a standard technique. nih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. nih.gov

Morphological examination of cells using nuclear stains provides visual confirmation of apoptosis. Dyes such as Hoechst 33342 are used to visualize chromatin condensation and nuclear fragmentation, which are characteristic features of apoptotic cells. aacrjournals.orgnih.gov In WEHI-S cells treated with siramesine, staining with Hoechst 33342 revealed condensed chromatin, consistent with apoptosis-like cell death. aacrjournals.org Similarly, in human lens epithelial cells, siramesine treatment led to nuclear condensation and fragmentation. nih.gov These morphological changes often correlate with data from quantitative assays, providing a comprehensive picture of the cellular response to siramesine.

A key mechanism of siramesine-induced cell death involves the destabilization of lysosomes. tandfonline.comnih.gov Lysosomal membrane permeabilization (LMP) is a critical event that can lead to the release of hydrolytic enzymes into the cytosol, triggering cell death pathways. nih.gov The integrity of the lysosomal compartment is often assessed using fluorescent probes that accumulate in acidic organelles. Acridine orange (AO) is a lysosomotropic weak base that emits bright red fluorescence when concentrated in intact lysosomes and green fluorescence when bound to nucleic acids in the nucleus and cytosol. tandfonline.comresearchgate.net A loss or reduction in red fluorescence indicates a disruption of the lysosomal pH gradient and/or permeabilization of the lysosomal membrane. tandfonline.comresearchgate.net

Studies in MCF-7 breast cancer cells and WEHI-S fibrosarcoma cells have shown that siramesine induces a rapid and persistent loss of the granular red AO staining, indicating a rise in lysosomal pH. tandfonline.comresearchgate.net This effect was also observed in glioblastoma cell lines. nih.gov Flow cytometry can be used to quantify the change in AO fluorescence across a cell population, providing robust data on the extent of lysosomal destabilization. tandfonline.com The disruption of the lysosomal pH gradient is an early event, often preceding the release of lysosomal contents and subsequent cell death. tandfonline.comresearchgate.net

Mitochondria play a central role in many forms of programmed cell death, and their response to siramesine has been a subject of intense investigation. Several assays are used to probe mitochondrial integrity and function. The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health. nih.govmdpi.com In healthy cells, the MMP is high, but it dissipates during apoptosis. This can be measured using fluorescent dyes like JC-1 or tetramethylrhodamine (B1193902) (TMRM). mdpi.comarvojournals.org In HaCaT keratinocyte cells, siramesine induced a rapid loss of MMP at concentrations above 20 μM. nih.govnih.gov

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical step in the intrinsic apoptotic pathway. nih.gov Studies have demonstrated that siramesine treatment can induce cytochrome c release in sensitive cell lines like HaCaT. nih.govbohrium.com

Furthermore, siramesine has been shown to induce oxidative damage to mitochondrial components. Cardiolipin (B10847521) is a phospholipid found almost exclusively in the inner mitochondrial membrane, and its oxidation is an early marker of mitochondrial-mediated apoptosis. nih.gov Cardiolipin peroxidation can be detected using specific fluorescent probes. nih.govnih.gov The destabilization of mitochondria, marked by MMP loss, cytochrome c release, and cardiolipin peroxidation, appears to be a crucial mechanism of siramesine-induced cell death, particularly at higher concentrations. nih.govbohrium.com

The generation of reactive oxygen species (ROS) is frequently implicated in drug-induced cell death. aacrjournals.orgaacrjournals.org Siramesine treatment has been shown to increase ROS levels in various tumor cells. aacrjournals.orgmdpi.com Dihydroethidine (DHE) is a common probe used to detect intracellular superoxide (B77818). DHE is oxidized by superoxide to ethidium, which intercalates with DNA and fluoresces red. aacrjournals.orgmdpi.com Flow cytometry or fluorescence microscopy can then be used to quantify the increase in fluorescence, reflecting ROS production. aacrjournals.org In PC3 prostate cancer cells, siramesine was found to be a potent inducer of ROS. mdpi.com Studies have also shown that lipid antioxidants, such as α-tocopherol, can inhibit siramesine-induced cell death, suggesting that lipid peroxidation and oxidative stress are critical components of its mechanism of action. aacrjournals.orgnih.govaacrjournals.org

Table 2: ROS and Mitochondrial Effects of Siramesine

Cell LineAssayObservationReference
PC3DHE Staining (Flow Cytometry)Increased ROS production after 4h treatment. mdpi.com
PC3C11-BODIPY StainingIncreased lipid peroxidation. mdpi.com
PC3TMRM StainingDecreased mitochondrial membrane potential. mdpi.com
HaCaTFlow CytometryRapid loss of mitochondrial membrane potential. nih.govnih.gov
HaCaT-Cytochrome c release and cardiolipin peroxidation. nih.govnih.gov
MCF-7DHE Staining (Microscopy)Increased levels of reactive oxygen species. aacrjournals.org

Caspases are a family of proteases that are critical executioners of apoptosis. Measuring their activation is key to determining whether a compound induces caspase-dependent cell death. aacrjournals.org Caspase activity can be measured using fluorometric assays where cell lysates are incubated with a specific caspase substrate conjugated to a fluorophore, such as Ac-DEVD-AFC for effector caspases like caspase-3 and -7. nih.govresearchgate.net Cleavage of the substrate by an active caspase releases the fluorophore, leading to a measurable increase in fluorescence.

The role of caspases in siramesine-induced cell death appears to be cell-type dependent. In some studies, particularly with WEHI-S and MCF-7 cells, siramesine-induced death was found to be largely caspase-independent, with no significant activation of effector caspases. aacrjournals.org However, other research has shown that siramesine can activate caspases. nih.gov For instance, in HaCaT cells, siramesine treatment led to a significant increase in DEVD-ase (caspase-3/7) activity, which was preventable by the antioxidant α-tocopherol. nih.govresearchgate.net In human lens epithelial cells, a fivefold increase in caspase-3 activity was observed after 4 hours of exposure to 30 µM siramesine. nih.gov These conflicting findings highlight the complexity of siramesine's mechanism, which may vary based on the cellular context and the concentration of the compound used. nih.govnih.gov

Cell Migration and Invasion Assays (e.g., Flat Surface Migration, Organotypic Brain Slice Cultures)

The investigation of Siramesine's impact on cancer cell motility has utilized various in vitro assays, revealing its potential to inhibit the migration and invasion of tumor cells, a critical aspect of metastasis.

Flat Surface Migration Assays: In studies involving glioblastoma stem-like cells (GSCs), a flat surface migration assay was employed to assess the effect of Siramesine on cell motility. nih.gov Spheroids of GSC cultures (T78 and T86 lines) were placed on a flat surface and allowed to migrate. The addition of Siramesine at concentrations ranging from 5 to 20 µM resulted in a significant reduction in the migration distance of these cells compared to control spheroids. nih.gov For T78 spheroids, a significant reduction in migration was observed at 20 µM Siramesine as early as 24 hours after exposure. In T86 spheroids, all tested concentrations of Siramesine significantly reduced migration distance after 48 hours of exposure. nih.gov These findings suggest that Siramesine can directly impede the migratory capacity of glioblastoma cells. nih.govmdpi.com

Organotypic Brain Slice Cultures: To simulate the complex microenvironment of the brain, organotypic brain slice cultures have been used to study the invasive behavior of cancer cells. In this model, spheroids of glioblastoma cells are implanted into thin slices of cultured rodent brain tissue. mdpi.comnih.gov This method allows for the observation of tumor cell invasion into the surrounding normal brain parenchyma in a three-dimensional context. nih.govcaymanchem.com

In research on Siramesine, glioblastoma spheroids (T78 and T86) labeled with a green fluorescent dye (DiO) were implanted into organotypic corticostriatal brain slice cultures. nih.gov Despite its efficacy in simpler in vitro models, Siramesine failed to inhibit the invasion of glioblastoma cells into the brain slice cultures. mdpi.comnih.govaging-us.com Confocal microscopy revealed that tumor cell invasion proceeded even in the presence of Siramesine at concentrations of 10 and 100 µM, with no significant cell death observed within the invading spheroids or the surrounding brain tissue at the lower concentration. nih.gov This highlights a discrepancy between the outcomes in 2D migration assays and the more physiologically relevant 3D organotypic models, suggesting that the complex tumor microenvironment may influence the efficacy of Siramesine. mdpi.comnih.gov

Three-Dimensional Spheroid Culture Models for Cancer Stem-like Cells

Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to better mimic the in vivo characteristics of tumors, including the presence of cancer stem-like cells (CSCs). embopress.org These models are instrumental in evaluating the efficacy of anti-cancer agents on this resilient cell population.

Siramesine has been investigated for its effects on glioblastoma stem cell-like containing spheroid (GSS) cultures. aging-us.com In a study using patient-derived GSS cultures (T78, T86, and T87), exposure to Siramesine led to a concentration-dependent increase in cell death. aging-us.com The uptake of propidium iodide (PI), a marker for dead or dying cells, was evident at 5 µM Siramesine and became more pronounced at 10–15 µM. aging-us.com

Furthermore, the ability of these primary spheroids to form secondary spheroids, a measure of self-renewal capacity characteristic of CSCs, was significantly reduced by Siramesine. aging-us.com A concentration of 5 µM was sufficient to impair secondary spheroid formation in all three GSS cultures. aging-us.com Histological analysis of the treated spheroids revealed that at higher concentrations (10 and 15 µM), only small fragments and single cells remained, indicating substantial induction of cell death. aging-us.com However, immunohistochemical staining showed that some remaining cells still expressed CSC markers like CD133, Nestin, Bmi-1, and Sox2, suggesting a potential for tumor recurrence. aging-us.com

These findings from 3D spheroid models indicate that while Siramesine has potent cytotoxic effects on glioblastoma stem-like cells in vitro, a subpopulation of resistant cells may persist. aging-us.com

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for its target receptors. For Siramesine, these assays have been crucial in characterizing its high affinity and selectivity for the sigma-2 (σ2) receptor.

Siramesine (also known as Lu 28-179) was identified as a highly selective σ2 receptor agonist. google.com Early binding studies reported a very high affinity for the σ2 receptor with an inhibition constant (Ki) of 0.12 nM and a 140-fold selectivity over the sigma-1 (σ1) receptor (Ki = 17 nM). google.comnih.gov Other studies have reported slightly different but consistently high affinity values. For instance, one study reported an IC50 value of 0.19 nM for the σ2 receptor and 17 nM for the σ1 receptor. google.com Another reported a Ki of 12.6 nM for the σ2 receptor and a low subtype selectivity. researchgate.netmdpi.com A separate analysis confirmed a nanomolar affinity for the σ2 receptor (Ki = 3.08 nM) with low selectivity over the σ1 receptor in that particular study. researchgate.net

These assays typically involve competing the unlabeled ligand (Siramesine) with a radiolabeled ligand known to bind to the target receptor. For σ2 receptors, [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) is often used as the radioligand, in the presence of a compound that blocks the σ1 receptor site to ensure specific binding to σ2 is measured. researchgate.net The concentration of Siramesine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki value can be calculated. The variability in reported binding affinities can be attributed to differences in experimental conditions, tissue preparations (e.g., rat brain vs. human cell lines), and the specific radioligands used. researchgate.netmdpi.com

Table 1: Siramesine Receptor Binding Affinity Data

Receptor Reported Affinity (Ki or IC50) Source
Sigma-2 (σ2) Ki = 0.12 nM nih.gov
Sigma-1 (σ1) Ki = 17 nM nih.gov
Sigma-2 (σ2) IC50 = 0.19 nM google.com
Sigma-1 (σ1) IC50 = 17 nM google.com
Sigma-2 (σ2) Ki = 12.6 nM researchgate.netmdpi.com
Sigma-2 (σ2) Ki = 3.08 nM researchgate.net

Preclinical Animal Model Systems

Behavioral Pharmacology Models for Anxiolysis (e.g., Rodent Models)

Siramesine was initially developed and investigated for its potential as an anxiolytic agent. Its effects have been characterized in various rodent models of anxiety, which are designed to assess anxiety-like behaviors based on ethological principles, such as the conflict between exploration and aversion to novelty or open spaces.

Studies in rodents have demonstrated that Siramesine possesses potent anxiolytic-like properties. google.com These effects were observed in multiple behavioral paradigms without inducing sedation or impairing motor coordination, which can be confounding factors in assessing anxiolytic activity. google.com The anxiolytic profile of Siramesine in these preclinical models was a key finding during its early development.

Drug Self-Administration and Conditioned Place Preference Models

Conditioned Place Preference (CPP): The CPP paradigm is a widely used behavioral model to study the rewarding and aversive effects of drugs and to evaluate potential treatments for substance use disorders. In this model, the rewarding properties of a drug are inferred by the animal's preference for an environment that has been paired with the drug's effects.

Research has shown that Siramesine can significantly modulate the rewarding effects of cocaine in the CPP model. google.com In studies using mice, Siramesine was found to attenuate the acquisition and expression of cocaine-induced conditioned place preference. google.com Furthermore, it completely blocked the reinstatement of cocaine-seeking behavior primed by a small dose of the drug. google.com These effects were most prominent at a dose of 0.3 mg/kg. google.com This suggests that Siramesine, through its action on σ2 receptors, can interfere with the neurocircuitry underlying Pavlovian learning associated with drug rewards.

Drug Self-Administration: The drug self-administration model is considered the gold standard for assessing the reinforcing properties of a drug, as it involves animals actively working to receive the drug. While some sigma receptor ligands have been shown to be self-administered by animals with a history of cocaine self-administration, specific studies demonstrating the self-administration of Siramesine are not prominently available in the reviewed literature. One study noted that the classification of sigma receptor ligands as agonists or antagonists based on their effectiveness compared to Siramesine has been used, but did not report on Siramesine self-administration itself.

Orthotopic and Subcutaneous Xenograft Models for Oncology Research

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are crucial for in vivo evaluation of anti-cancer therapies. mdpi.comresearchgate.net The choice between a subcutaneous or orthotopic model depends on the research question, as the tumor microenvironment can significantly influence tumor growth, metastasis, and response to treatment.

Orthotopic Xenograft Models: In orthotopic models, tumor cells are implanted into the corresponding organ from which the cancer originated, providing a more clinically relevant microenvironment. Siramesine has been evaluated in several orthotopic cancer models.

Glioblastoma: An orthotopic mouse glioblastoma model was used to assess the in vivo efficacy of Siramesine. nih.gov Despite showing potent anti-cancer effects in 2D and 3D in vitro cultures, Siramesine did not demonstrate a significant therapeutic effect in this in vivo model. mdpi.com

Breast Cancer: In an orthotopic breast cancer model in mice, oral administration of well-tolerated doses of Siramesine resulted in a significant antitumorigenic effect. aging-us.com

Subcutaneous Xenograft Models: Subcutaneous models involve implanting tumor cells under the skin of the mouse. They are technically less demanding and allow for easy monitoring of tumor growth.

Fibrosarcoma: Siramesine was tested in a subcutaneous fibrosarcoma model in mice, where it also showed a significant anti-tumor effect upon oral administration. aging-us.com

Breast Cancer: Other studies on breast cancer xenografts have also utilized Siramesine, demonstrating its potential as an anti-cancer agent in vivo, sometimes in combination with other drugs like vincristine (B1662923). nih.gov

The contrasting results between the glioblastoma model and the breast and fibrosarcoma models suggest that the efficacy of Siramesine in vivo may be highly dependent on the tumor type and its specific microenvironment.

Table 2: Summary of Siramesine In Vivo Xenograft Studies

Cancer Type Xenograft Model Outcome Source
Glioblastoma Orthotopic No significant anti-tumor effect mdpi.com
Breast Cancer Orthotopic Significant antitumorigenic effect aging-us.com
Fibrosarcoma Subcutaneous Significant anti-tumor effect aging-us.com

Transgenic Animal Models for Neurological Disorders (e.g., Xenopus Tg(mbp:GFP-NTR) Tadpoles)

Transgenic animal models are indispensable tools for dissecting the molecular and cellular underpinnings of neurological diseases. mdpi.com Among these, the Xenopus laevis tadpole, particularly the Tg(mbp:GFP-NTR) transgenic line, has emerged as a powerful in vivo model for studying myelination and demyelination, processes central to many neurological disorders. researchgate.netnih.govnih.govnih.gov

The transparency of Xenopus tadpoles allows for real-time, in vivo imaging of cellular dynamics within the central nervous system (CNS). nih.govjneurosci.org The Tg(mbp:GFP-NTR) model is specifically engineered for the conditional ablation of myelinating oligodendrocytes. nih.govjneurosci.org In this line, the myelin basic protein (MBP) promoter drives the expression of a fusion protein consisting of Green Fluorescent Protein (GFP) and E. coli nitroreductase (NTR). researchgate.netjneurosci.org This expression is specific to mature oligodendrocytes. nih.govjneurosci.org

The NTR enzyme can convert the otherwise harmless prodrug metronidazole (B1676534) (MTZ) into a cytotoxic compound, leading to the targeted death of the myelinating cells. researchgate.netnih.govnih.govjneurosci.org This induced demyelination can be followed by a period of spontaneous or therapeutically-induced remyelination upon withdrawal of MTZ. researchgate.netnih.govnih.gov Researchers can quantify the extent of demyelination and remyelination by counting the number of GFP-positive oligodendrocytes in specific regions like the optic nerve. researchgate.netnih.gov

While direct studies using siramesine fumarate (B1241708) salt in the Xenopus Tg(mbp:GFP-NTR) model are not yet prevalent in published literature, this model presents a significant opportunity for future research. Given that σ2 receptors are implicated in cell proliferation and death, investigating the effects of siramesine on the processes of oligodendrocyte destruction and regeneration in this model could yield valuable insights. researchgate.netacs.org Such studies could help determine if siramesine modulates the survival of oligodendrocytes or influences the repopulation and differentiation of oligodendrocyte precursor cells during remyelination.

Table 1: Characteristics of the Xenopus Tg(mbp:GFP-NTR) Model

FeatureDescriptionRelevance to Neurological Research
Transgene Myelin Basic Protein (MBP) promoter driving Green Fluorescent Protein (GFP) and Nitroreductase (NTR) expression. researchgate.netjneurosci.orgAllows for specific visualization and conditional ablation of myelinating oligodendrocytes. nih.govjneurosci.org
Mechanism The NTR enzyme converts the prodrug metronidazole (MTZ) into a cytotoxin, inducing targeted cell death. nih.govjneurosci.orgEnables the study of demyelination and subsequent remyelination in a controlled manner. researchgate.netnih.gov
Advantages In vivo imaging in a transparent organism, rapid screening of compounds, and functional recovery assessment. researchgate.netnih.govnih.govFacilitates high-throughput screening of potential therapeutic agents for demyelinating diseases. nih.gov

Molecular and Cellular Biology Techniques

A suite of powerful molecular and cellular biology techniques has been instrumental in delineating the subcellular actions of siramesine.

Immunohistochemistry and Immunocytochemistry for Receptor Localization and Protein Expression

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are crucial for visualizing the distribution of σ2 receptors and other proteins within tissues and cells. Studies have utilized IHC to suggest the co-expression of σ2 receptors with vesicular glutamate (B1630785) transporter 1 in the presynaptic boutons of the nucleus accumbens. frontiersin.orgdiva-portal.org This localization points to a potential role for siramesine in modulating glutamatergic neurotransmission.

In cancer cell lines, ICC has been used to examine the localization of proteins involved in cell death pathways following siramesine treatment. For instance, in MCF-7 cells, immunocytochemistry revealed that siramesine treatment led to a diffuse staining pattern for the lysosomal proteases cathepsin B and L, suggesting lysosomal membrane permeabilization. aacrjournals.org

Western Blot Analysis for Protein Expression and Post-Translational Modifications

Western blot analysis is a fundamental technique for quantifying changes in protein expression levels and detecting post-translational modifications. Research on siramesine has employed this method extensively. For example, Western blotting has been used to show that siramesine treatment does not lead to the stabilization of the p53 protein in MCF-7 cells, indicating a p53-independent cell death pathway. aacrjournals.org

In other studies, Western blot analysis has been used to investigate the effect of siramesine on proteins involved in apoptosis and autophagy. researchgate.netresearchgate.net For instance, in prostate cancer cells, treatment with siramesine in combination with lapatinib (B449) resulted in detectable levels of cleaved PARP, an indicator of apoptosis. researchgate.net Furthermore, Western blotting has been used to measure the levels of autophagy-related proteins like LC3-II, showing an increase in autophagy flux in cells treated with siramesine. researchgate.net

Table 2: Key Protein Targets Investigated by Western Blot in Siramesine Research

Protein TargetCellular ProcessObserved Effect of SiramesineReference
p53Apoptosis, Cell CycleNo stabilization observed aacrjournals.org
Cleaved PARPApoptosisIncreased levels (in combination therapy) researchgate.net
LC3-IIAutophagyIncreased levels researchgate.net
Bcl-2ApoptosisNo change in protection against cytotoxicity aacrjournals.org
Mcl-1ApoptosisSignificant reduction (in combination therapy) researchgate.net

Confocal Microscopy and Live-Cell Imaging for Subcellular Dynamics

Confocal microscopy provides high-resolution optical imaging, enabling the detailed visualization of subcellular structures and the dynamic tracking of molecules in living cells. nih.govnumberanalytics.com This technique has been pivotal in understanding the subcellular localization and trafficking of σ2 receptors and the effects of siramesine.

Live-cell imaging with confocal microscopy has revealed that fluorescently-labeled σ2 receptor ligands rapidly internalize and accumulate in various organelles, including the mitochondria, lysosomes, and endoplasmic reticulum. researchgate.netresearchgate.netnih.gov These findings are crucial as they suggest that the cellular effects of siramesine may be mediated through its actions within these specific compartments.

Furthermore, live-cell imaging has been employed to monitor the dynamic processes induced by siramesine in real-time. For example, studies have used confocal microscopy to observe the de novo recruitment of galectin-9 to damaged vesicles during siramesine treatment, providing direct evidence of endosomal membrane perturbation. nih.gov This technique allows for the precise temporal and spatial analysis of drug-induced cellular events, offering a deeper understanding of the mechanisms of action of siramesine at the subcellular level. nih.govnikon.com

Future Directions and Emerging Research Avenues for Siramesine Fumarate Salt

Identification and Validation of Novel Downstream Effectors and Signaling Pathways

A primary focus of future research is to fully map the intracellular signaling cascades triggered by siramesine (B1662463). While the σ2 receptor is its primary target, evidence suggests the compound's effects may be broader, potentially involving multiple molecular targets. bohrium.com

Initial research identified that siramesine induces cell death by destabilizing mitochondria, leading to the release of cytochrome c and subsequent caspase activation in certain cell lines. bohrium.com This process appears to be independent of lysosomal membrane permeabilization, challenging earlier hypotheses. bohrium.com Further studies have revealed that siramesine and other σ2 ligands can induce autophagy, likely through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.net This is evidenced by the decreased phosphorylation of mTOR's downstream effectors, p70S6K and 4EBP1, and an increase in the autophagosome marker LC3B. nih.govresearchgate.netwustl.edu

However, the complete picture remains incomplete. It is known that siramesine treatment can trigger a rapid and sustained increase in cytosolic free calcium ([Ca2+]c) and the production of reactive oxygen species (ROS), both of which are critical mediators of cell death. aacrjournals.orgmdpi.comnih.gov The precise mechanisms linking σ2 receptor activation to these events require deeper investigation. For instance, the depletion of the P2RX4 protein has been shown to reduce siramesine-induced calcium increase and subsequent cell death. nih.gov It is also suggested that siramesine may not act exclusively through the sigma-2 receptor but rather through multiple molecular targets within the cell, a hypothesis that warrants further exploration. bohrium.com

Future research will likely employ advanced proteomic and transcriptomic analyses to identify novel binding partners and downstream effectors of siramesine. Validating these new targets will be crucial for a comprehensive understanding of its biological activity and for identifying potential biomarkers for predicting treatment response.

Table 1: Investigated Downstream Effectors and Signaling Pathways of Siramesine

Signaling Pathway/Process Key Molecular Effectors Observed Cellular Outcome
Mitochondrial Apoptosis Cytochrome c, Caspases, Cardiolipin (B10847521) Peroxidation Mitochondrial membrane destabilization and caspase-dependent cell death. bohrium.com
Autophagy Regulation mTOR, p70S6K, 4EBP1, LC3B Inhibition of the mTOR pathway, leading to the induction of autophagy. nih.govresearchgate.netwustl.edu
Cell Cycle Progression Cyclin D1, Cyclin B1, pRb Impairment of cell cycle progression, varying by cell type and ligand. nih.govrsc.org
Oxidative Stress Reactive Oxygen Species (ROS) Increased ROS levels, contributing to cytotoxicity. aacrjournals.orgmdpi.com

| Calcium Signaling | P2RX4 | Rapid and sustained increase in cytosolic free calcium, leading to cell death. nih.gov |

Exploration of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

The development of siramesine analogs with improved properties is a critical research avenue. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for its affinity, selectivity, and functional activity, providing a roadmap for designing superior next-generation compounds. nih.govmdpi.com

Siramesine itself is an indole-based compound with a spirocyclic piperidine (B6355638) segment. mdpi.comresearchgate.net Studies have shown that the indole (B1671886) moiety and the butylene linker are crucial for high affinity and selectivity for the σ2 receptor over the σ1 subtype. rsc.orgmdpi.com Modifications to the N-alkyl substitution on the piperidine ring have been shown to influence binding affinity and selectivity; for example, n-propyl and n-butyl groups tend to increase affinity and shift selectivity towards the σ2 receptor. mdpi.com

Future SAR studies will likely involve synthesizing and testing a wider array of siramesine analogs. researchgate.net By systematically modifying different parts of the molecule—the indole core, the linker, and the spiro-piperidine system—researchers can fine-tune its pharmacological profile. The goal is to develop analogs with enhanced selectivity to minimize potential off-target effects and improved efficacy for inducing cancer cell death. nih.gov The recent resolution of the σ2R/TMEM97 crystal structure will undoubtedly accelerate these efforts, enabling more sophisticated structure-based drug design and virtual screening of new chemical entities. acs.org

Table 2: Structure-Activity Relationship Highlights for Siramesine and Related Ligands

Compound Category Key Structural Feature/Modification Impact on Binding/Activity
Siramesine Analogs N-propyl or n-butyl group substitution Leads to an increase in sigma binding affinity with a shift towards σ2R selectivity. mdpi.com
Indole-based Ligands Indole moiety and butylene linker Considered highly important for σ2 receptor affinity and selectivity. rsc.org
Flexible Benzamides Dimethoxy groups on tetrahydroisoquinoline Important for maintaining a high affinity for the σ2 receptor. mdpi.com

| Cyclohexylpiperazines | Lipophilicity | Higher lipophilicity is correlated with higher antiproliferative activity mediated by the σ2R. mdpi.com |

Development of Advanced Preclinical Models to Mimic Disease Complexity

To better predict the clinical potential of siramesine, research must move beyond traditional two-dimensional (2D) cell cultures and standard xenograft models. bohrium.comaacrjournals.org While these models have been instrumental in initial studies, they often fail to replicate the complex architecture and heterogeneity of human tumors.

Future research will focus on utilizing more sophisticated preclinical models:

3D Organoid Cultures: Patient-derived organoids can recapitulate the three-dimensional structure and cellular diversity of the original tumor, offering a more accurate platform for testing drug efficacy.

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the genetic and histological characteristics of the original cancer, providing a powerful in vivo tool for assessing therapeutic response. aacrjournals.org

Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, allowing for the study of interactions between siramesine, the tumor, and the human immune system.

Microfluidic "Tumor-on-a-Chip" Models: These devices can simulate the tumor microenvironment, including blood flow and mechanical forces, offering a high-throughput method for studying drug effects in a more physiologically relevant context.

Employing these advanced models will provide deeper insights into siramesine's efficacy, its ability to penetrate complex tumor tissues, and its potential interactions with the tumor microenvironment, thereby bridging the gap between preclinical findings and clinical outcomes.

Comparative Studies with Other Selective Sigma-2 Receptor Ligands

Siramesine is one of several selective σ2 receptor ligands being investigated for their anticancer properties. researchgate.net Comparative studies are essential to benchmark its performance and understand the nuances that differentiate the activities of various compounds.

Research has already compared siramesine to other ligands such as haloperidol (B65202), WC-26, SV119, and RHM-138. nih.govaacrjournals.org For instance, siramesine displayed significantly stronger antiproliferative effects on certain cancer cell lines than haloperidol, which binds to both σ1 and σ2 sites. aacrjournals.org Studies with WC-26, SV119, and RHM-138 showed that while all four compounds induce autophagy via mTOR inhibition, they can have differential effects on cell-cycle-related proteins like cyclins. nih.govresearchgate.net This suggests that while the primary target may be the same, the downstream consequences can vary, likely due to subtle differences in binding or engagement with other cellular components.

Future comparative analyses should be systematic, evaluating a broad panel of σ2 ligands across multiple cancer types. Key metrics for comparison should include not only binding affinity and selectivity but also functional outcomes like the specific cell death pathways induced (e.g., apoptosis, autophagy, ferroptosis), impact on cell metabolism, and efficacy in advanced preclinical models. caymanchem.com Such studies will be invaluable for selecting the most promising candidates for clinical development and for understanding which patient populations might benefit most from a particular σ2 ligand.

Table 3: Comparative Analysis of Siramesine and Other Sigma-2 Ligands

Ligand Selectivity (σ2 vs σ1) Antiproliferative Potency (Cell Line, EC50/IC50) Key Mechanistic Findings
Siramesine High (~140-fold) medchemexpress.commdpi.com MCF-7: ~12.3-23.6 µM rsc.org Induces mitochondrial destabilization, autophagy via mTOR inhibition, and impairs cell cycle. bohrium.comnih.gov
Haloperidol Non-selective (binds both σ1 and σ2) aacrjournals.org Weaker than siramesine in WEHI-S and MCF-7 cells. aacrjournals.org Induces growth arrest and cell death. aacrjournals.org
WC-26 Selective σ2 ligand Potent antiproliferative activity. Induces apoptosis, autophagy via mTOR inhibition, and impairs cell cycle (decreases Cyclin B1, E2). nih.govresearchgate.net
SV119 Selective σ2 ligand Potent antiproliferative activity. Induces apoptosis, autophagy via mTOR inhibition, and impairs cell cycle (decreases Cyclin B1, E2). nih.govresearchgate.net

| RHM-138 | Selective σ2 ligand | Potent antiproliferative activity. | Induces apoptosis, autophagy via mTOR inhibition, and impairs cell cycle (decreases Cyclin E2). nih.govresearchgate.net |

Investigation of Potential Synergies with Other Therapeutic Modalities (beyond chemotherapy)

Exploring siramesine in combination with other targeted therapies is a promising strategy to enhance anticancer efficacy and overcome drug resistance. The instruction to look beyond traditional chemotherapy opens up research into novel, mechanism-based combinations.

Studies have already demonstrated significant synergistic effects. For example, in prostate cancer cells, combining siramesine with the tyrosine kinase inhibitor lapatinib (B449) resulted in a substantial increase in cell death, mediated by ROS production. mdpi.com A similar synergistic effect was seen with the tyrosine kinase inhibitor sorafenib. mdpi.com In chronic lymphocytic leukemia (CLL) cells, combining siramesine with the BCL-2 inhibitor venetoclax (B612062) led to synergistic cytotoxicity. researchgate.net

Furthermore, there is a strong rationale for combining siramesine with agents that modulate related cellular pathways. For instance, since siramesine can induce a cytoprotective autophagic response in some contexts, combining it with autophagy inhibitors could be a powerful therapeutic strategy. wustl.edutandfonline.com There is also evidence of synergy with microtubule-disturbing agents like vincristine (B1662923), where vincristine-induced lysosomal changes sensitize cancer cells to the lysosome-destabilizing effects of siramesine. aacrjournals.orgnih.gov This suggests that targeting lysosomal integrity from two different angles can be highly effective. Another emerging area is its potential use in combination with therapies for neurodegenerative diseases or pain, given the role of sigma receptors in these conditions. wikipedia.orgnih.govresearchgate.netnih.gov

Future research should systematically screen for synergistic combinations with a wide range of targeted agents, including PARP inhibitors, immunotherapy (e.g., checkpoint inhibitors), and drugs targeting metabolic pathways. These investigations, particularly when conducted in advanced preclinical models, could uncover powerful new treatment regimens for various cancers.

Table 4: Potential Synergies of Siramesine with Non-Chemotherapeutic Modalities

Combination Agent Therapeutic Class Cancer Model Key Synergistic Outcome
Lapatinib Tyrosine Kinase Inhibitor Prostate Cancer (PC3, DU145, LNCaP) Significant increase in cell death mediated by ROS and lipid peroxidation. mdpi.comcaymanchem.com
Sorafenib Tyrosine Kinase Inhibitor Prostate Cancer (PC3) Increased cell death compared to single-agent treatment. mdpi.com
Venetoclax BCL-2 Inhibitor Chronic Lymphocytic Leukemia (CLL) Increased apoptotic response through ROS and cathepsin release. researchgate.net
Vincristine / Paclitaxel Microtubule-Disturbing Agents Breast Cancer (MCF-7), Cervical Cancer (HeLa) Potent synergistic cytotoxicity; vincristine sensitizes cells by inducing lysosomal changes. aacrjournals.orgnih.gov

| Autophagy Inhibitors | (e.g., Chloroquine) | Breast Cancer (MCF-7) | Proposed strategy to block the cytoprotective effect of siramesine-induced autophagy. wustl.edutandfonline.com |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Siramesine Fumarate Salt with high purity?

  • Methodological Answer : The synthesis typically involves dissolving the freebase compound in a polar solvent (e.g., methanol) and adding stoichiometric equivalents of fumaric acid. Crystallization is achieved via slow evaporation or solvent-antisolvent methods. Purity validation requires techniques like HPLC (with relative response factor calculations for impurities) and 1^1H NMR (e.g., δ 7.12 ppm for aromatic protons in fumarate salts) . Post-synthesis, recrystallization in acetic acid or dimethylformamide enhances purity, as demonstrated in analogous fumarate salt preparations .

Q. How does the crystalline structure of this compound Salt influence its pharmacological activity?

  • Methodological Answer : X-ray crystallography reveals that fumarate salts form hydrogen-bonded networks (e.g., N–H⋯O and O–H⋯O interactions), which stabilize the crystal lattice and affect solubility. Comparative studies with freebase forms show altered bioavailability due to these structural features. For example, parallel slipped stacking of aromatic rings in salts can enhance thermal stability, critical for in vivo applications .

Q. What analytical techniques are recommended for characterizing batch-to-batch variability in this compound Salt?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with system suitability testing (e.g., USP Resolution Mixtures) to assess diastereomer separation .
  • Spectroscopy : 1^1H NMR to verify proton environments and detect solvates (e.g., δ 1.66–1.84 ppm for methyl groups) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorphic transitions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound Salt across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, buffer composition). To address this:

  • Perform cross-validation using radioligand binding assays (sigma-2 receptor) and functional assays (calcium flux).
  • Standardize buffer conditions (e.g., 0.1 M phosphate buffer, pH 7.4) and control for temperature/ionic strength .
  • Use statistical meta-analysis to identify outliers and adjust for batch-specific confounding factors .

Q. What experimental controls are critical when investigating off-target effects of this compound Salt in neuropharmacological models?

  • Methodological Answer :

  • Negative Controls : Include vehicle-treated groups and inactive enantiomers to isolate sigma-2-mediated effects.
  • Positive Controls : Use known sigma-2 ligands (e.g., SM-21) to benchmark activity.
  • Counter-Screens : Test against unrelated receptors (e.g., dopamine D2) to rule out promiscuity .
  • Data Validation : Apply blinded analysis to reduce observer bias .

Q. What strategies optimize the aqueous stability of this compound Salt in longitudinal in vivo studies?

  • Methodological Answer :

  • Formulation Adjustments : Use lyophilization to produce stable powders or encapsulate in cyclodextrins to prevent hydrolysis .
  • Storage Conditions : Store at −80°C in amber vials to minimize light/thermal degradation.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products (e.g., freebase formation) .

Notes for Experimental Design

  • Data Interpretation : When analyzing dose-response curves, use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values, and report 95% confidence intervals to quantify uncertainty .
  • Ethical Replication : Follow guidelines from journals like the European Journal of Science and Mathematics Education to ensure methodological transparency and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.